Methyl 2-[(3-bromopyridin-2-yl)amino]acetate
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Overview
Description
Methyl 2-[(3-bromopyridin-2-yl)amino]acetate is an organic compound with the molecular formula C8H8BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(3-bromopyridin-2-yl)amino]acetate can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine-2-amine with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-bromopyridin-2-yl)amino]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
Methyl 2-[(3-bromopyridin-2-yl)amino]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-bromopyridin-2-yl)amino]acetate involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromopyridin-2-yl)acetate
- Methyl 2-(3-amino-5-bromopyridin-2-yl)acetate
- Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate
Uniqueness
Methyl 2-[(3-bromopyridin-2-yl)amino]acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its bromine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C8H9BrN2O2 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
methyl 2-[(3-bromopyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-7(12)5-11-8-6(9)3-2-4-10-8/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
OWPSXVZOJZTZHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=C(C=CC=N1)Br |
Origin of Product |
United States |
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